molecular formula C17H31NO4 B15093551 ((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine

((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine

Cat. No.: B15093551
M. Wt: 313.4 g/mol
InChI Key: JDNKQMWGCKCHBF-UHFFFAOYSA-N
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Description

The compound “((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” is a derivative of L-leucine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” typically involves the protection of the hydroxyl group of menthol (1S,2R,5S)-2-Isopropyl-5-methylcyclohexanol) followed by coupling with L-leucine. The reaction conditions often include the use of protecting groups, coupling reagents, and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

“((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used to study the interactions between amino acids and other biomolecules. Its structural features can provide insights into protein folding and stability.

Medicine

In medicine, “this compound” may have potential applications in drug development. Its ability to interact with biological targets could make it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R,5S)-2-Isopropyl-5-methylcyclohexanol
  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
  • (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl 3-oxobutanoate

Uniqueness

“((((1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl)oxy)carbonyl)-L-leucine” is unique due to its combination of a cyclohexyl group with L-leucine. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C17H31NO4

Molecular Weight

313.4 g/mol

IUPAC Name

4-methyl-2-[(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C17H31NO4/c1-10(2)8-14(16(19)20)18-17(21)22-15-9-12(5)6-7-13(15)11(3)4/h10-15H,6-9H2,1-5H3,(H,18,21)(H,19,20)

InChI Key

JDNKQMWGCKCHBF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)NC(CC(C)C)C(=O)O)C(C)C

Origin of Product

United States

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